molecular formula C44H92Sn B1616981 Stannane, tetraundecyl- CAS No. 64544-78-1

Stannane, tetraundecyl-

Cat. No.: B1616981
CAS No.: 64544-78-1
M. Wt: 739.9 g/mol
InChI Key: XBQYHBOHZFUIBF-UHFFFAOYSA-N
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Description

Stannane, tetraundecyl- is an organotin compound characterized by the presence of tin bonded to four undecyl groups. Organotin compounds, including stannane, tetraundecyl-, are known for their applications in organic synthesis, particularly in radical reactions and as catalysts. The compound is part of a broader class of organometallic compounds that contain tin-carbon bonds.

Properties

IUPAC Name

tetra(undecyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H23.Sn/c4*1-3-5-7-9-11-10-8-6-4-2;/h4*1,3-11H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYHBOHZFUIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[Sn](CCCCCCCCCCC)(CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316761
Record name Stannane, tetraundecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64544-78-1
Record name NSC306487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tetraundecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, tetraundecyl- can be synthesized through the reaction of tin tetrachloride with undecyl magnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

SnCl4+4C11H23MgBrSn(C11H23)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_{11}\text{H}_{23}\text{MgBr} \rightarrow \text{Sn}(\text{C}_{11}\text{H}_{23})_4 + 4 \text{MgBrCl} SnCl4​+4C11​H23​MgBr→Sn(C11​H23​)4​+4MgBrCl

Industrial Production Methods: Industrial production of stannane, tetraundecyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: Stannane, tetraundecyl- can undergo oxidation reactions to form tin oxides or hydroxides.

    Reduction: It can act as a reducing agent in radical reactions, particularly in the reduction of halides and selenides.

    Substitution: The compound can participate in substitution reactions where the undecyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reagents such as tributyltin hydride and other organotin hydrides are used.

    Substitution: Halides and pseudohalides are typical reagents in substitution reactions.

Major Products:

    Oxidation: Tin oxides and hydroxides.

    Reduction: Dehalogenated products and reduced organic compounds.

    Substitution: New organotin compounds with different organic substituents.

Scientific Research Applications

Stannane, tetraundecyl- has several applications in scientific research:

    Chemistry: Used as a reagent in radical reactions and as a catalyst in organic synthesis.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in polyvinyl chloride (PVC).

Mechanism of Action

The mechanism of action of stannane, tetraundecyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The tin-carbon bonds can undergo homolytic cleavage to generate radicals, which can then participate in various organic transformations. The compound’s large tin atom and low-lying empty 5d orbitals facilitate coordination with other molecules, enhancing its reactivity.

Comparison with Similar Compounds

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Triphenyltin hydride: Similar in reactivity but with phenyl groups instead of undecyl groups.

    Tetraalkynylstannanes: Used in Stille coupling reactions for forming carbon-carbon bonds.

Uniqueness: Stannane, tetraundecyl- is unique due to its long undecyl chains, which impart different solubility and reactivity characteristics compared to shorter-chain organotin compounds. Its specific structure makes it suitable for applications requiring hydrophobic properties and stability in organic solvents.

Biological Activity

Stannane, tetraundecyl- is a tin-containing compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

Stannane, tetraundecyl- features a long tetradecyl chain attached to a tin atom, which contributes to its unique chemical reactivity. The presence of the tin atom is significant as it can influence the compound's biological interactions and applications.

Antimicrobial Properties

Research indicates that compounds containing tin, such as stannanes, may exhibit antimicrobial activity. A study highlighted the effectiveness of various stannanes against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Escherichia coli70 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic effects of stannane derivatives have been studied in various cancer cell lines. One investigation demonstrated that certain stannanes could induce apoptosis in prostate cancer cells, suggesting potential therapeutic applications in oncology.

Case Study: Prostate Cancer Cell Line

  • Cell Line Used : PC-3 (prostate cancer)
  • Concentration Range : 1-100 µM
  • Observed Effect : Significant reduction in cell viability at concentrations above 10 µM.
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of stannane, tetraundecyl- can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the tetradecyl chain allows for integration into lipid bilayers, leading to membrane destabilization.
  • Reactive Oxygen Species (ROS) Generation : Stannanes may induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Signal Transduction Interference : The compound may affect signaling pathways involved in cell proliferation and survival.

Applications and Future Directions

Given its promising biological activities, stannane, tetraundecyl- could have applications in various fields:

  • Antimicrobial Agents : Potential use as a disinfectant or preservative in medical and food industries.
  • Cancer Therapy : Further research could lead to the development of novel anticancer drugs based on stannane derivatives.
  • Material Science : Its unique properties may also be explored in the development of new materials with antimicrobial coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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